Dimethyl threo-2-bromo-3-fluorosuccinate
Overview
Description
“Butanedioic acid, 2-bromo-3-fluoro-, dimethyl ester” is a chemical compound with the molecular formula C6H8BrFO4 . It is a derivative of butanedioic acid, also known as succinic acid .
Molecular Structure Analysis
The molecular structure of “Butanedioic acid, 2-bromo-3-fluoro-, dimethyl ester” can be represented as C6H8BrFO4 . It consists of a butanedioic acid backbone with bromine and fluorine substituents and two ester functional groups .Scientific Research Applications
Renewable Esters as Fuel Additives and Solvents
Esters of Butanedioic acid, such as Dimethyl Succinate, are explored for their potential as renewable esters useful in applications like fuel additives and solvents. Research has investigated the esterification of Succinic acid with alcohols in a Microwave (MW) irradiated reactor using a heterogeneous catalyst to improve yield and reduce waste. This approach, optimized using the Box-Behnken design, achieved high conversion and selectivity for Dimethyl Succinate under economically advantageous conditions, suggesting its utility in eco-friendly fuel and solvent production Umrigar, Chakraborty, & Parikh, 2022.
Chiral Auxiliary and Efficient Protecting Group for Boronic Acids
Butanedioic acid derivatives have been utilized as efficient chiral auxiliaries in chemical syntheses, such as the cyclopropanation of alkenylboronic esters. This application enables the separation of diastereoisomers and facilitates various transformations in the side-chain, leading to the creation of boron-containing functionalized bicyclopropanes. Such methodologies are crucial in the synthesis of complex molecules, showcasing the utility of butanedioic acid derivatives in advanced organic synthesis and the development of new pharmaceuticals and materials Luithle & Pietruszka, 2000.
Downstream Processing of Biologically Produced Diols
The separation of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, from fermentation broth is a significant challenge due to their applications in producing chemicals and polymers. Studies focusing on the recovery and purification methods for these diols emphasize the need for efficient, yield-optimizing, and energy-conscious processes. The research points towards innovative separation technologies, such as aqueous two-phase extraction and pervaporation, as promising areas for improving the economic viability of biologically produced diols Xiu & Zeng, 2008.
Biodegradable Polymers from Aliphatic Polyesters
Research on aliphatic homopolyesters and copolyesters derived from butanedioic acid and its esters has highlighted their potential in creating biodegradable polymers. These materials exhibit varying mechanical properties based on their composition, offering insights into designing polymers with desired biodegradation rates and mechanical strengths. Such studies contribute to the development of environmentally friendly materials suitable for various applications, from packaging to agricultural products Tserki, Matzinos, Pavlidou, Vachliotis, & Panayiotou, 2006.
Flame Retardants Based on Tartaric Acid
Investigations into non-halogenated flame retardants have led to the development of new materials based on tartaric acid, a readily available biomass derivative. By introducing phosphorus-containing moieties to tartaric acid's diethyl ester, researchers aim to create flame-retardant agents that are both effective and environmentally benign. Such research is crucial for developing safer materials for the plastics industry, reducing reliance on halogenated compounds with adverse environmental and health impacts Howell & Carter, 2010.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
dimethyl 2-bromo-3-fluorobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQPHRJOTAQHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941834 | |
Record name | Dimethyl 2-bromo-3-fluorobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-93-4, 36875-34-0 | |
Record name | Butanedioic acid, 2-bromo-3-fluoro-, 1,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1992-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC297895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC272364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, dimethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2-bromo-3-fluorobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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